molecular formula C13H18BrNO B7873438 2-(4-Bromo-2-methyl-phenoxymethyl)-piperidine

2-(4-Bromo-2-methyl-phenoxymethyl)-piperidine

Cat. No.: B7873438
M. Wt: 284.19 g/mol
InChI Key: UVOOCEUDCKLGDO-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methyl-phenoxymethyl)-piperidine is an organic compound characterized by the presence of a bromine atom, a methyl group, and a phenoxymethyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methyl-phenoxymethyl)-piperidine typically involves the reaction of 4-bromo-2-methylphenol with piperidine in the presence of a suitable base and solvent. The reaction conditions may vary, but common bases include sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often used. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methyl-phenoxymethyl)-piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-(4-azido-2-methyl-phenoxymethyl)-piperidine, while oxidation with potassium permanganate can produce 2-(4-bromo-2-methyl-phenoxy)-piperidine-1-oxide.

Scientific Research Applications

2-(4-Bromo-2-methyl-phenoxymethyl)-piperidine has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methyl-phenoxymethyl)-piperidine involves its interaction with specific molecular targets and pathways. The bromine atom and phenoxymethyl group play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromo-2-methyl-phenoxymethyl)-pyrrolidine: This compound has a similar structure but with a pyrrolidine ring instead of a piperidine ring.

    1-(4-Bromo-2-methyl-phenoxymethyl)-cyclopropyl-carbamic acid tert-butyl ester: This compound features a cyclopropyl group and a carbamic acid ester moiety.

Uniqueness

2-(4-Bromo-2-methyl-phenoxymethyl)-piperidine is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications and reactions, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-[(4-bromo-2-methylphenoxy)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-10-8-11(14)5-6-13(10)16-9-12-4-2-3-7-15-12/h5-6,8,12,15H,2-4,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOOCEUDCKLGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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